Apostatin-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

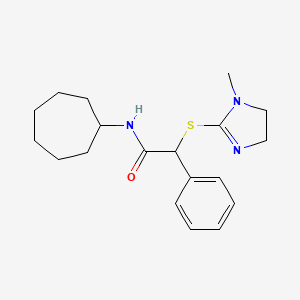

Molecular Formula |

C19H27N3OS |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

N-cycloheptyl-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]-2-phenylacetamide |

InChI |

InChI=1S/C19H27N3OS/c1-22-14-13-20-19(22)24-17(15-9-5-4-6-10-15)18(23)21-16-11-7-2-3-8-12-16/h4-6,9-10,16-17H,2-3,7-8,11-14H2,1H3,(H,21,23) |

InChI Key |

OXBMBNASDMMXSA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN=C1SC(C2=CC=CC=C2)C(=O)NC3CCCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

Apostatin-1: A Technical Guide to TRADD Inhibition for Apoptosis Modulation and Homeostasis Restoration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Apostatin-1 (Apt-1), a novel small molecule inhibitor of the TNFR1-associated death domain protein (TRADD). By targeting TRADD, this compound presents a promising therapeutic strategy for diseases characterized by excessive apoptosis and disrupted cellular homeostasis. This document outlines the mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways associated with this compound function.

Core Mechanism of Action: TRADD Inhibition

This compound is a potent inhibitor of TRADD, a critical adaptor protein in the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway. Upon TNF-α binding, TNFR1 recruits TRADD, which then serves as a platform for the assembly of distinct signaling complexes that mediate either cell survival and inflammation through NF-κB activation or programmed cell death (apoptosis).

This compound functions by binding to the N-terminal domain of TRADD (TRADD-N). This interaction disrupts the association of TRADD with both its own C-terminal domain (TRADD-C) and with TNF receptor-associated factor 2 (TRAF2). This disruption has two major consequences:

-

Inhibition of Apoptosis: By preventing the formation of the apoptotic signaling complex, this compound effectively blocks the downstream cascade leading to cell death.

-

Activation of Autophagy: The modulation of TRADD function by this compound leads to the activation of autophagy, a cellular process for degrading and recycling damaged components, thereby restoring cellular homeostasis.

This dual function of inhibiting apoptosis while promoting cellular cleanup makes this compound a compelling candidate for therapeutic development in various pathologies, including neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear reference for its potency and efficacy in various experimental settings.

| Parameter | Value | Description |

| Binding Affinity (KD) | 2.17 μM | Dissociation constant for the binding of this compound to the N-terminal domain of TRADD (TRADD-N). |

| IC50 (Apoptosis Inhibition) | 0.97 μM (approximately 1 μM) | Half-maximal inhibitory concentration for preventing Velcade (Bortezomib)-induced apoptosis and RIPK1-dependent apoptosis (RDA) and necroptosis. |

| Effective Concentration (Autophagy Induction) | 10 μM | Concentration at which this compound effectively induces autophagy and the degradation of long-lived proteins over a 6-hour period. |

| In Vivo Efficacy (Systemic Inflammation Model) | 20 mg/kg (IP, single dose) | Dose of this compound administered intraperitoneally that was shown to inhibit inflammatory responses and increase survival in a mouse model of systemic inflammation induced by intravenous delivery of TNF. |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: Canonical TNFR1 signaling pathway leading to NF-κB activation or apoptosis.

Investigating Apostatin-1's Effect on RIPK1 Ubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that orchestrates cellular responses to inflammation and infection, primarily through its intricate ubiquitination patterns which dictate cell survival or death. Apostatin-1, a novel small molecule inhibitor of the TNF Receptor-Associated Death Domain (TRADD), has emerged as a modulator of RIPK1 ubiquitination. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its impact on RIPK1 ubiquitination, and detailed protocols for investigating these effects. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to explore the therapeutic potential of targeting the TRADD-RIPK1 signaling axis.

Introduction to RIPK1 Ubiquitination

RIPK1 is a serine/threonine kinase that plays a pivotal role in the Tumor Necrosis Factor (TNF) signaling pathway. Upon TNF-α binding to its receptor, TNFR1, a multi-protein complex known as Complex I is formed at the receptor. A key event in the activation of downstream signaling is the ubiquitination of RIPK1. This post-translational modification is not a monolithic event but rather a complex process involving the attachment of various ubiquitin chains, each with distinct signaling consequences.

-

K63-linked and M1-linked (linear) ubiquitination of RIPK1 are pro-survival signals. They create a scaffold for the recruitment of downstream signaling complexes, such as the IKK complex (IκB kinase) and the TAK1 complex, leading to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways, respectively. These pathways promote the expression of anti-apoptotic and pro-inflammatory genes.[1][2][3]

-

K48-linked ubiquitination , in contrast, typically targets proteins for proteasomal degradation, thereby acting as a mechanism to terminate signaling.[4]

-

Deubiquitination of RIPK1, mediated by deubiquitinases (DUBs) such as CYLD, is a critical switch that can lead to the dissociation of RIPK1 from Complex I and the formation of a secondary cytosolic complex, known as the ripoptosome or necrosome (Complex II), which can trigger either apoptosis or necroptosis.[4]

The key E3 ligases responsible for RIPK1 ubiquitination within Complex I are the cellular Inhibitor of Apoptosis Proteins 1 and 2 (cIAP1/2) and the Linear Ubiquitin Chain Assembly Complex (LUBAC).[4][5][6][7][8]

This compound: A TRADD Inhibitor Modulating RIPK1 Ubiquitination

This compound is a novel small molecule that acts as an inhibitor of TRADD.[9] TRADD is an essential adaptor protein that is recruited to TNFR1 upon TNF-α stimulation and is crucial for the subsequent recruitment of other signaling molecules, including TRAF2 and RIPK1, to form Complex I.[2][4]

This compound has been shown to modulate the ubiquitination of RIPK1.[9] By binding to TRADD, this compound likely disrupts the proper assembly of Complex I, thereby interfering with the efficient ubiquitination of RIPK1 by the associated E3 ligases, cIAP1/2 and LUBAC. This modulation of RIPK1 ubiquitination by this compound has been reported to inhibit RIPK1-dependent apoptosis.[9]

Mechanism of Action

The proposed mechanism of action for this compound's effect on RIPK1 ubiquitination is centered on its inhibition of TRADD. By preventing the normal function of TRADD, this compound is hypothesized to:

-

Hinder the recruitment of TRAF2 and cIAP1/2 to the TNFR1 complex. TRAF2 is an E3 ligase and also serves as a scaffold for the recruitment of cIAP1/2.

-

Impair the recruitment and/or activation of LUBAC.

-

Consequently, reduce the extent of K63- and M1-linked ubiquitination of RIPK1. This would diminish the pro-survival signaling mediated by NF-κB and MAPK pathways.

-

Alter the balance of RIPK1 ubiquitination , potentially leading to a state where RIPK1 is more susceptible to deubiquitination and subsequent involvement in cell death-inducing complexes. However, the reported effect of this compound is the inhibition of apoptosis, suggesting a more complex regulatory mechanism.

Data Presentation: Effect of this compound on RIPK1 Ubiquitination

While the modulatory effect of this compound on RIPK1 ubiquitination is documented, specific quantitative data from peer-reviewed literature is currently limited. The following tables are presented as a template for how such data could be structured and to illustrate the expected outcomes based on the known mechanism of action.

Table 1: Dose-Dependent Effect of this compound on Total RIPK1 Ubiquitination

| This compound Concentration (µM) | Total RIPK1 Ubiquitination (Relative Densitometry Units) | Percent Inhibition (%) |

| 0 (Vehicle Control) | 1.00 ± 0.05 | 0 |

| 0.1 | 0.85 ± 0.07 | 15 |

| 1 | 0.62 ± 0.06 | 38 |

| 10 | 0.35 ± 0.04 | 65 |

| 100 | 0.18 ± 0.03 | 82 |

Data are hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on Specific Ubiquitin Linkage Types on RIPK1

| Treatment | K63-linked Ub (Relative Abundance) | M1-linked Ub (Relative Abundance) | K48-linked Ub (Relative Abundance) |

| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.06 | 1.00 ± 0.09 |

| This compound (10 µM) | 0.45 ± 0.05 | 0.52 ± 0.07 | 0.95 ± 0.10 |

Data are hypothetical and for illustrative purposes only, based on quantitative mass spectrometry analysis.

Experimental Protocols

The following protocols provide a framework for investigating the effect of this compound on RIPK1 ubiquitination.

Cell Culture and Treatment

-

Cell Line: Human monocytic THP-1 cells or other cell lines expressing the components of the TNF signaling pathway.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed cells at an appropriate density in 10 cm dishes.

-

Pre-treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with human TNF-α (e.g., 20 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes) to induce RIPK1 ubiquitination.

-

Immunoprecipitation of RIPK1 and Western Blot Analysis

This protocol is designed to isolate RIPK1 and analyze its ubiquitination status.

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse cells in a denaturing lysis buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, aprotinin, leupeptin, N-ethylmaleimide).

-

Boil the lysates for 10 minutes to denature proteins and disrupt protein-protein interactions.

-

Dilute the lysates 1:10 with a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) to reduce the SDS concentration.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the clarified lysates with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three times with wash buffer (e.g., 0.1% Triton X-100 in PBS).

-

Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated RIPK1.

-

Strip and re-probe the membrane with an anti-RIPK1 antibody to confirm equal loading of immunoprecipitated RIPK1.

-

Quantitative Analysis of Ubiquitin Linkage Types by Mass Spectrometry

For a more detailed analysis of the types of ubiquitin chains attached to RIPK1, a mass spectrometry-based approach is recommended.

-

Sample Preparation:

-

Perform immunoprecipitation of RIPK1 as described above.

-

Elute the immunoprecipitated RIPK1 from the beads.

-

Perform in-gel or in-solution trypsin digestion of the eluted proteins.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the di-glycine remnant-containing peptides, which are characteristic of ubiquitination sites.

-

Utilize specialized software to analyze the MS/MS spectra and quantify the relative abundance of peptides corresponding to different ubiquitin linkages (e.g., from K63- and M1-linked ubiquitin chains).

-

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits TRADD, disrupting RIPK1 ubiquitination.

Experimental Workflow Diagram

Caption: Workflow for analyzing this compound's effect on RIPK1 ubiquitination.

Conclusion

This compound represents a valuable research tool for dissecting the intricate signaling pathways governed by TRADD and RIPK1. Its ability to modulate RIPK1 ubiquitination highlights the therapeutic potential of targeting the upstream components of the TNFR1 signaling complex. The experimental protocols and conceptual framework provided in this guide offer a starting point for researchers to further investigate the molecular mechanisms of this compound and to explore its utility in the context of inflammatory diseases and cancer, where dysregulation of the TNF signaling pathway is a common feature. Further studies are warranted to obtain detailed quantitative data on the specific effects of this compound on different ubiquitin linkages on RIPK1 and to fully elucidate the downstream consequences of this modulation.

References

- 1. Ubiquitination of RIPK1 regulates its activation mediated by TNFR1 and TLRs signaling in distinct manners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impaired RIPK1 ubiquitination sensitizes mice to TNF toxicity and inflammatory cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coordinated ubiquitination and phosphorylation of RIP1 regulates necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross-regulation between LUBAC and caspase-1 modulates cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitin Ligases cIAP1 and cIAP2 Limit Cell Death to Prevent Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cIAP1/2 are direct E3 ligases conjugating diverse types of ubiquitin chains to receptor interacting proteins kinases 1 to 4 (RIP1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. c-IAP1 and UbcH5 promote K11-linked polyubiquitination of RIP1 in TNF signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Apostatin-1: A Novel Modulator of Cellular Homeostasis for Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cell death and the disruption of cellular homeostasis are central to the pathology of numerous human diseases. An ideal therapeutic strategy would not only inhibit cell death but also restore normal cellular function. This technical guide delves into the molecular mechanisms of Apostatin-1 (Apt-1), a novel small molecule inhibitor of the TNF Receptor-Associated Death Domain (TRADD) protein. This compound presents a unique dual-action approach by simultaneously blocking apoptotic pathways and activating autophagy to clear pathogenic protein aggregates, thereby re-establishing cellular homeostasis. This document provides a comprehensive overview of its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action

This compound is a potent and specific inhibitor of TRADD, an essential adaptor protein in cellular signaling pathways related to both cell death and survival.[1] Its primary mechanism involves binding directly to a pocket on the N-terminal domain of TRADD (TRADD-N).[1][2] This binding event physically disrupts the crucial interactions between TRADD-N and both its own C-terminal domain (TRADD-C) and the downstream signaling partner TNF Receptor-Associated Factor 2 (TRAF2).[3][4]

By preventing the TRADD-TRAF2 association, this compound effectively modulates the ubiquitination of two key proteins:

-

Receptor-Interacting Protein Kinase 1 (RIPK1): It inhibits the ubiquitination events on RIPK1 that are necessary for the induction of apoptosis.[3]

-

Beclin 1: It prevents the TRADD-dependent, TRAF2/cIAP-mediated K63-linked ubiquitination of Beclin 1, an event that normally suppresses autophagy.[2][5]

This dual modulation allows this compound to uncouple the processes of apoptosis and autophagy, simultaneously inhibiting cell death and promoting cellular clearance mechanisms.

Impact on Cellular Homeostasis

This compound restores cellular homeostasis primarily by inhibiting apoptosis and activating autophagy, making it a promising agent for diseases characterized by proteinopathy and cellular stress.

Inhibition of Apoptosis

This compound effectively blocks both intrinsic and extrinsic apoptosis. It has been shown to inhibit RIPK1-dependent apoptosis (RDA) and apoptosis induced by proteasomal stress, such as with the drug bortezomib (Velcade).[1][3] This inhibition is critical in disease states where excessive cell death contributes to pathology.

Activation of Autophagy

By preventing the inhibitory ubiquitination of Beclin 1, this compound activates autophagy.[2][5] This activation enhances the cell's ability to degrade and recycle harmful or superfluous components, such as aggregated proteins.[6] This mechanism is particularly relevant for neurodegenerative diseases characterized by the accumulation of mutant proteins like tau, α-synuclein, and huntingtin.[2][3] Treatment with this compound leads to increased levels of LC3-II and reduced p62, which are hallmark indicators of autophagy induction.[3]

Attenuation of Inflammation

In addition to its effects on apoptosis and autophagy, this compound demonstrates anti-inflammatory properties. In a mouse model of systemic inflammation, a single administration of this compound reduced the expression of inflammatory target genes (NOS, COXII27) and cytokines induced by TNF and other pathogen-associated molecular patterns, ultimately increasing survival.[3]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound's activity in various assays.

| Parameter | Value | Target/Assay | Cell Type/System | Reference |

| IC₅₀ | ~1.0 µM | RIPK1-Dependent Apoptosis (RDA) | Mouse Embryonic Fibroblasts (MEFs) | [1] |

| IC₅₀ | 0.97 µM | Velcade-Induced Apoptosis | Not Specified | [3] |

| K_D | 2.17 µM | Binding to TRADD-N | In vitro binding assay | [3][4] |

| Effective Conc. | 10 µM | Autophagy Induction (LC3-II ↑, p62 ↓) | Not Specified | [3] |

| Effective Dose | 20 mg/kg (IP) | Inhibition of Inflammation | Systemic Inflammation Mouse Model | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

RIPK1-Dependent Apoptosis (RDA) Assay

-

Objective: To quantify the inhibitory effect of this compound on extrinsic apoptosis.

-

Cell Line: Mouse Embryonic Fibroblasts (MEFs).

-

Protocol:

-

Seed MEFs in appropriate multi-well plates and allow them to adhere overnight.

-

Prepare a dilution series of this compound in cell culture medium.

-

Pre-treat the cells with the various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce RIPK1-dependent apoptosis by adding a combination of mouse TNF-α (mTNF, final concentration 1 ng/mL) and 5Z-7-Oxozeaenol (a TAK1 inhibitor, final concentration 0.5 µM).[1]

-

Incubate the cells for 8 hours under standard cell culture conditions (37°C, 5% CO₂).[1]

-

Measure cell viability using a standard method, such as a CellTiter-Glo® Luminescent Cell Viability Assay or MTS assay.

-

Calculate the IC₅₀ value by plotting the percentage of cell survival against the log concentration of this compound and fitting the data to a dose-response curve.

-

Bortezomib-Induced Intrinsic Apoptosis Assay

-

Objective: To determine this compound's ability to inhibit apoptosis induced by proteasomal stress.

-

Cell Line: Jurkat cells (a human T-lymphocyte cell line).

-

Protocol:

-

Culture Jurkat cells in suspension to the desired density.

-

Treat the cells with a combination of Bortezomib (Velcade, final concentration 50 nM) and this compound (e.g., a fixed concentration of 10 µM or a dilution series).[1]

-

Incubate the cells for 24 hours under standard cell culture conditions.[1]

-

Assess cell viability. For suspension cells, this is often done using flow cytometry after staining with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker).

-

Quantify the percentage of viable, early apoptotic, and late apoptotic cells in each treatment group.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis [dash.harvard.edu]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Principles of Apostatin-1 in Modulating TNF Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental principles by which Apostatin-1 modulates Tumor Necrosis Factor (TNF) signaling. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting this pathway. The content covers the mechanism of action, quantitative data, and detailed experimental protocols for studying this compound.

Introduction to TNF Signaling and this compound

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and programmed cell death. The signaling cascade is initiated by the binding of TNF-α to its receptor, TNFR1. This binding event triggers the recruitment of a series of intracellular adapter proteins, leading to the activation of distinct signaling pathways that can result in either cell survival and inflammation, primarily through the activation of NF-κB, or apoptosis.[1][2] A key adapter protein in this process is the TNFR1-associated death domain protein (TRADD).[3]

Upon TNFR1 activation, TRADD is recruited to the receptor and serves as a platform for the assembly of a multi-protein complex known as Complex I.[1] This complex includes TRADD, Receptor-Interacting Protein Kinase 1 (RIPK1), and TNF receptor-associated factor 2 (TRAF2).[3] The formation of Complex I is crucial for the activation of the NF-κB pathway, which promotes the transcription of pro-survival and pro-inflammatory genes.[1] Alternatively, a secondary cytosolic complex, Complex II, can form, which consists of TRADD, FADD, and caspase-8, leading to the induction of apoptosis.[4]

This compound is a novel small molecule inhibitor of TRADD.[5][6] It has been identified as a modulator of TNF signaling with the potential to inhibit apoptosis and restore cellular homeostasis.[7][8] This guide will delve into the specific mechanisms by which this compound exerts its effects on the TNF signaling pathway.

Mechanism of Action of this compound

This compound functions by directly binding to the N-terminal domain of TRADD (TRADD-N).[5][6][8] This interaction is crucial as the N-terminal domain of TRADD is responsible for its interaction with TRAF2, a key step in the activation of the NF-κB pathway.[4][9] By binding to TRADD-N, this compound effectively disrupts the formation of the TRADD-TRAF2 complex.[5][7] This disruption has significant downstream consequences for TNF signaling.

The binding of this compound to a pocket on the N-terminal TRAF2-binding domain of TRADD has been shown to modulate the ubiquitination of RIPK1.[5][7][8] Ubiquitination of RIPK1 is a critical regulatory step that determines the cellular outcome of TNF signaling. Different types of ubiquitin chains can either promote pro-survival signaling or tag proteins for degradation. The modulation of RIPK1 ubiquitination by this compound is a key aspect of its function in shifting the balance from apoptosis towards cell survival and autophagy.[10][11][12]

Furthermore, this compound has been shown to inhibit both bortezomib-induced apoptosis and RIPK1-dependent apoptosis (RDA) with an IC50 of approximately 1 μM.[5][6] This demonstrates its potency in preventing cell death mediated by pathways that are critically dependent on TRADD function.

Quantitative Data

The following tables summarize the key quantitative data related to the interaction and activity of this compound.

| Parameter | Value | Reference |

| Binding Affinity (KD) for TRADD-N | 2.17 μM | [5][7] |

| IC50 for Apoptosis Inhibition | ~1 μM | [5][6] |

Table 1: Binding Affinity and Inhibitory Concentration of this compound.

| In Vitro Model | Treatment | Effect | Reference |

| Jurkat cells | 50 nM Velcade + 10 μM this compound (24h) | Inhibition of Velcade-induced apoptosis | [6] |

| MEFs | 1 ng/mL mTNF + 0.5 μM 5Z-7-Oxozeaenol + varying concentrations of this compound (8h) | Inhibition of RIPK1-dependent apoptosis | [6] |

| HCT116 cells | 10 μM this compound (6h) | Induction of autophagy (LC3 II induction and p62 reduction) | [7] |

Table 2: In Vitro Efficacy of this compound.

| In Vivo Model | Treatment | Effect | Reference |

| Systemic inflammation mouse model | 20 mg/kg this compound (IP, once) | Inhibition of inflammatory responses and increased survival | [7] |

Table 3: In Vivo Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on TNF signaling.

Cell Culture and Treatment

Objective: To prepare and treat cells with this compound and/or TNF-α for subsequent analysis.

Materials:

-

Cell line of interest (e.g., Jurkat, MEFs, HEK293T)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

TNF-α (stock solution in sterile water or PBS with BSA)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks/plates

Protocol:

-

Culture cells in complete medium at 37°C in a humidified incubator with 5% CO2.

-

Seed cells into appropriate culture plates (e.g., 6-well, 96-well) at a density that will allow for optimal growth during the experiment.

-

Allow cells to adhere and grow for 24 hours before treatment.

-

Prepare working solutions of this compound and TNF-α in complete cell culture medium. A typical final concentration for this compound is 10 μM, and for TNF-α is 10-20 ng/mL.

-

For experiments involving this compound pre-treatment, remove the culture medium and add the medium containing the desired concentration of this compound. Incubate for a specified period (e.g., 1-2 hours).

-

Following pre-treatment, add TNF-α directly to the wells to the desired final concentration.

-

Incubate the cells for the desired time period (e.g., 6, 8, or 24 hours) before harvesting for downstream analysis.

Co-Immunoprecipitation of TRADD and TRAF2

Objective: To assess the effect of this compound on the interaction between TRADD and TRAF2.

Materials:

-

Treated cell lysates

-

Immunoprecipitation (IP) lysis buffer

-

Anti-TRADD antibody

-

Protein A/G agarose beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-TRAF2 antibody for Western blotting

Protocol:

-

Lyse treated and untreated cells with IP lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-TRADD antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-TRAF2 antibody to detect co-immunoprecipitated TRAF2.

NF-κB Luciferase Reporter Assay

Objective: To quantify the effect of this compound on TNF-α-induced NF-κB activation.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours of transfection, treat the cells with this compound and/or TNF-α as described in the cell treatment protocol. A typical TNF-α induction is for 6-8 hours.

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.

-

Measure the firefly luciferase activity in the cell lysates using a luminometer.

-

Measure the Renilla luciferase activity in the same lysates for normalization of transfection efficiency.

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal. Compare the activity in treated cells to that in untreated control cells.

Visualizations

TNF Signaling Pathway and this compound's Point of Intervention

Caption: this compound inhibits the TRADD-TRAF2 interaction in TNF signaling.

Experimental Workflow for Co-Immunoprecipitation```dot

// Workflow Steps Start [label="Start:\nCell Treatment\n(this compound +/- TNF-α)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis"]; Pre_Clearing [label="Pre-Clearing\nwith Beads"]; Antibody_Incubation [label="Incubate with\nanti-TRADD Antibody"]; Bead_Incubation [label="Incubate with\nProtein A/G Beads"]; Washing [label="Wash Beads"]; Elution [label="Elute Proteins"]; Analysis [label="SDS-PAGE and\nWestern Blot\n(anti-TRAF2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Cell_Lysis; Cell_Lysis -> Pre_Clearing; Pre_Clearing -> Antibody_Incubation; Antibody_Incubation -> Bead_Incubation; Bead_Incubation -> Washing; Washing -> Elution; Elution -> Analysis; }

References

- 1. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB inhibits TNF-induced accumulation of ROS that mediate prolonged MAPK activation and necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of TRADD in death receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRADD-TRAF2 and TRADD-FADD interactions define two distinct TNF receptor 1 signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solution structure of N-TRADD and characterization of the interaction of N-TRADD and C-TRAF2, a key step in the TNFR1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ubiquitination of RIPK1 suppresses programmed cell death by regulating RIPK1 kinase activation during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2. | Elliott Lab [elliottlab.web.ox.ac.uk]

Apostatin-1: A Novel TRADD Inhibitor with Therapeutic Potential in Apoptosis and Autophagy-Related Pathologies

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on Apostatin-1 (Apt-1), a novel small molecule inhibitor of the TNF Receptor-Associated Death Domain (TRADD) protein. This compound has emerged as a promising therapeutic candidate due to its unique dual-action mechanism: the inhibition of apoptosis and the concurrent activation of autophagy, thereby restoring cellular homeostasis. This document summarizes the key quantitative data, details the experimental protocols used in its initial characterization, and visualizes the critical signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables present the key quantitative parameters of this compound's activity as determined in preclinical studies.

Table 1: In Vitro Efficacy and Binding Affinity of this compound

| Parameter | Value | Description |

| IC50 | ~1 µM[1] | Concentration for 50% inhibition of bortezomib-induced and RIPK1-dependent apoptosis (RDA).[1] |

| KD | 2.17 µM[2][3] | Dissociation constant for the binding of this compound to the N-terminal domain of TRADD (TRADD-N).[2][3] |

| Autophagy Induction | 10 µM | Effective concentration for the induction of autophagy and degradation of long-lived proteins in cell culture after 6 hours of treatment.[2] |

Table 2: In Vivo Dosage and Effects of this compound

| Parameter | Value | Model System | Effect |

| Dosage | 20 mg/kg[2] | Mouse model of systemic inflammation | Inhibits inflammatory responses and increases survival.[2] |

Core Signaling Pathways

This compound exerts its effects by directly targeting TRADD, a critical adaptor protein in the TNF signaling pathway, which regulates both apoptosis and autophagy.

Inhibition of TRADD-Mediated Apoptosis

This compound binds to a specific pocket on the N-terminal domain of TRADD (TRADD-N).[1][4][5] This binding event disrupts the interaction between TRADD-N and both the C-terminal domain of TRADD (TRADD-C) and TNF Receptor-Associated Factor 2 (TRAF2).[2][3][5] The disruption of the TRADD-TRAF2 complex is a key event, as this complex is responsible for the K63-linked ubiquitination of RIPK1, a crucial step in the signaling cascade that leads to apoptosis. By preventing this, this compound effectively blocks the downstream activation of caspases and inhibits apoptotic cell death.[5]

Activation of Autophagy

TRADD also plays a role in suppressing autophagy. It achieves this by facilitating the TRAF2, cIAP1, and cIAP2-mediated K63-linked ubiquitination of beclin 1, a key protein in the autophagy pathway.[5] This ubiquitination inhibits the initiation of autophagy. By disrupting the TRADD-TRAF2 interaction, this compound prevents the ubiquitination of beclin 1, thereby lifting the inhibition and activating autophagy.[5] This restoration of autophagy allows for the clearance of accumulated misfolded proteins, such as mutant tau, α-synuclein, or huntingtin, which contributes to the restoration of cellular homeostasis.[2][3][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

In Vitro Apoptosis Inhibition Assay

-

Objective: To determine the IC50 of this compound in inhibiting induced apoptosis.

-

Cell Lines:

-

Jurkat cells (human T lymphocyte cell line)

-

Mouse Embryonic Fibroblasts (MEFs)

-

-

Protocol for Bortezomib-Induced Apoptosis:

-

Seed Jurkat cells at a specified density in appropriate culture medium.

-

Treat the cells with 50 nM Velcade (Bortezomib) to induce apoptosis.

-

Concurrently, treat the cells with varying concentrations of this compound.

-

Incubate the cells for 24 hours.

-

Assess cell viability using a standard method, such as a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Calculate the IC50 value from the dose-response curve.

-

-

Protocol for RIPK1-Dependent Apoptosis (RDA):

-

Seed MEFs at a specified density.

-

To induce RDA, treat the cells with 1 ng/mL of mouse TNF (mTNF) and 0.5 µM of 5Z-7-Oxozeaenol.

-

Simultaneously, add this compound at different concentrations.

-

Incubate the cells for 8 hours.

-

Measure cell survival using a suitable assay.

-

Determine the IC50 from the resulting data.

-

Autophagy Induction Assay (Western Blot)

-

Objective: To qualitatively and quantitatively assess the induction of autophagy by this compound.

-

Cell Lines: SH-SY5Y, HeLa, HT-29, and Jurkat cells.[2]

-

Protocol:

-

Culture the selected cell lines to a suitable confluency.

-

Treat the cells with 10 µM this compound for 6 hours.

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3 and p62. LC3-II is a marker for autophagosome formation, and a decrease in p62 indicates autophagic degradation.

-

Use a suitable secondary antibody and a chemiluminescent substrate for detection.

-

Analyze the band intensities to assess the induction of autophagy. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy activation.

-

In Vivo Systemic Inflammation Mouse Model

-

Objective: To evaluate the anti-inflammatory and protective effects of this compound in vivo.

-

Animal Model: Systemic inflammation mouse model (e.g., induced by intravenous delivery of TNF).

-

Protocol:

-

Administer a single dose of this compound (20 mg/kg) via intraperitoneal (IP) injection.

-

Induce systemic inflammation in the mice.

-

Monitor the survival of the mice over a specified period.

-

At the end of the experiment, or at specified time points, collect tissues to analyze the expression of TNF-induced inflammatory target gene products (e.g., iNOS, COX-2) and inflammatory cytokines.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vitro effects of this compound.

Conclusion and Future Directions

The preliminary studies on this compound reveal its significant potential as a therapeutic agent. By targeting a key regulatory node in both apoptosis and autophagy, this compound offers a novel strategy for treating diseases characterized by excessive cell death and impaired cellular homeostasis, such as neurodegenerative disorders and certain inflammatory conditions. The quantitative data provides a solid foundation for further preclinical development, and the detailed protocols offer a clear path for replicating and expanding upon these initial findings. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, evaluating its efficacy in a broader range of disease models, and further elucidating the downstream consequences of its dual-action mechanism.

References

Methodological & Application

Application Notes and Protocols: Apostatin-1 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apostatin-1 (Apt-1) is a novel small molecule inhibitor of TNF Receptor-Associated Death Domain (TRADD). It functions by binding to the N-terminal TRAF2-binding domain of TRADD, which in turn modulates the ubiquitination of RIPK1 and beclin 1.[1][2] This action allows this compound to inhibit apoptosis, including bortezomib-induced and RIPK1-dependent apoptosis (RDA), and to induce autophagy.[1][2] These characteristics make this compound a valuable tool for studying cellular homeostasis and a potential therapeutic agent in diseases characterized by excessive apoptosis or impaired autophagy.

Mechanism of Action

This compound is not a direct inhibitor of the STAT3 signaling pathway. Instead, it targets the TRADD protein, a critical adaptor molecule in the tumor necrosis factor (TNF) signaling pathway. By binding to TRADD, this compound disrupts its interaction with other signaling molecules, thereby interfering with the downstream signaling cascades that lead to apoptosis.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound treatment in cell culture.

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| Jurkat cells | 10 µM | 24 hours | Inhibition of Velcade (bortezomib)-induced apoptosis. | [1] |

| Mouse Embryonic Fibroblasts (MEFs) | ~1 µM (IC50) | 8 hours | Inhibition of RIPK1-dependent apoptosis (RDA). | [1] |

| Various (in vitro) | 10 µM | 6 hours | Effective induction of autophagy and degradation of long-lived proteins. | [2] |

Experimental Protocols

1. This compound Stock Solution Preparation

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve it in a suitable solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[1]

-

Note: For some formulations, warming and pH adjustment may be necessary to achieve complete dissolution.[2]

-

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

2. Cell Culture and Seeding

-

Cell Lines: This protocol can be adapted for various adherent or suspension cell lines. The examples provided in the literature include Jurkat cells (suspension) and MEFs (adherent).[1]

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.[3]

-

Seeding Density: The seeding density will vary depending on the cell line and the duration of the experiment. A typical starting point is to seed cells to achieve 50-70% confluency (for adherent cells) or a concentration of 0.5-1 x 10^6 cells/mL (for suspension cells) at the time of treatment.

3. This compound Treatment Protocol

-

Cell Plating: Seed cells in multi-well plates, flasks, or dishes appropriate for the subsequent analysis.

-

This compound Dilution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium.

-

Note: It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in your experimental setup.

-

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 6, 8, or 24 hours) under standard culture conditions.[1][2]

-

Cell Harvesting and Analysis: Following incubation, harvest the cells for downstream analysis. The harvesting method will depend on whether the cells are adherent or in suspension and the type of analysis to be performed.

4. Downstream Assays

-

Cell Viability Assay (MTT Assay):

-

After the this compound treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

-

Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Visualizations

Caption: Experimental workflow for this compound treatment and analysis.

Caption: this compound inhibits TRADD in the TNF signaling pathway.

References

Application Notes and Protocols for Western Blot Analysis of Autophagy Markers LC3 and p62 with Apostatin-1

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the effects of Apostatin-1 on the key autophagy-related proteins, LC3 and p62.

Introduction to this compound and Autophagy

This compound is identified as a novel inhibitor of TRADD (Tumor Necrosis Factor Receptor Type 1-Associated DEATH Domain protein).[1] It functions by binding to the N-terminal TRAF2-binding domain of TRADD, which in turn modulates the ubiquitination of RIPK1 and Beclin 1.[1] Its primary characterized role is the inhibition of bortezomib-induced and RIPK1-dependent apoptosis.[1]

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. This process is crucial for maintaining cellular homeostasis. Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1) are two of the most widely used protein markers to monitor autophagy.

During the initiation of autophagy, the cytosolic form of LC3 (LC3-I) is converted to the phosphatidylethanolamine-conjugated form (LC3-II), which is recruited to the autophagosomal membranes.[2][3] Therefore, the ratio of LC3-II to LC3-I, or the absolute amount of LC3-II, is a reliable indicator of autophagosome formation.[2][4] p62 is a protein that binds to both ubiquitinated proteins and LC3, thereby serving as a selective receptor for the degradation of ubiquitinated protein aggregates by autophagy.[5][6] Consequently, p62 levels are inversely correlated with autophagic activity; a decrease in p62 suggests an increase in autophagic flux.[2][7]

Given that this compound modulates Beclin 1, a key protein in the initiation of autophagy, investigating its effects on LC3 and p62 levels via Western blot is a critical step in elucidating its full mechanism of action.

Quantitative Data Summary

The following table represents a hypothetical dataset from a Western blot experiment designed to assess the dose-dependent effects of this compound on LC3 and p62 levels in a cancer cell line.

| Treatment Group | This compound (µM) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/β-actin Ratio (Fold Change vs. Control) |

| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 |

| This compound | 1 | 1.85 ± 0.21 | 0.65 ± 0.08 |

| This compound | 5 | 2.98 ± 0.35 | 0.32 ± 0.05 |

| This compound | 10 | 4.12 ± 0.48 | 0.18 ± 0.03 |

| Positive Control (Rapamycin) | 0.5 | 5.25 ± 0.61 | 0.11 ± 0.02 |

Note: Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways and Experimental Workflow

Potential Signaling Pathway of this compound in Relation to Autophagy

Caption: Potential mechanism of this compound modulating autophagy and apoptosis.

Western Blot Experimental Workflow

Caption: Step-by-step workflow for Western blot analysis of LC3 and p62.

Detailed Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the chosen cell line (e.g., HeLa, MCF-7, or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Include a positive control for autophagy induction, such as Rapamycin (100 nM) or Earle's Balanced Salt Solution (EBSS) for starvation.

-

Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, or 24 hours) to observe the effects on LC3 and p62 expression.

Western Blot Protocol for LC3 and p62

-

Cell Lysis:

-

Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel for optimal separation of LC3-I and LC3-II.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 60-90 minutes or using a semi-dry transfer system.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000), p62/SQSTM1 (1:1000), and a loading control like β-actin (1:5000) or GAPDH (1:5000) in the blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Analysis: Normalize the intensity of the LC3-I, LC3-II, and p62 bands to the corresponding loading control (β-actin or GAPDH). Calculate the LC3-II/LC3-I ratio to assess autophagosome formation.[4][8] Compare the normalized p62 levels across different treatment groups to evaluate autophagic flux.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. The Evolutionarily Conserved Interaction Between LC3 and p62 Selectively Mediates Autophagy-Dependent Degradation of Mutant Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of Apostatin-1 Stock Solution with DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apostatin-1 (Apt-1) is a novel and potent inhibitor of TNF Receptor-Associated Death Domain (TRADD).[1][2][3] It functions by binding to a pocket on the N-terminal TRAF2-binding domain of TRADD (TRADD-N).[1][3] This interaction modulates the ubiquitination of key signaling proteins such as RIPK1 and beclin 1.[1][4] Consequently, this compound effectively blocks apoptosis, including bortezomib-induced and RIPK1-dependent apoptosis (RDA), and restores cellular homeostasis by activating autophagy.[2][4][5] These characteristics make this compound a valuable tool in research focused on apoptosis, autophagy, and neurodegenerative diseases.

Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions using DMSO.

Data Presentation

Quantitative data regarding the physicochemical properties, solubility, and storage of this compound are summarized in the tables below for easy reference.

Table 1: Physicochemical and Solubility Data for this compound

| Property | Value | References |

| CAS Number | 2559703-06-7 | [1][2][6] |

| Molecular Formula | C₁₉H₂₇N₃OS | [1][5][7] |

| Molecular Weight | 345.50 g/mol | [1][5][6][7] |

| Appearance | White to off-white solid | [2][5] |

| Solubility in DMSO | ≥40 mg/mL to 83.33 mg/mL (approx. 115 mM to 241 mM) | [1][3][4][5] |

| Solubility in Ethanol | ~9 mg/mL (~26 mM) | [1][3][6] |

| Solubility in Water | Insoluble | [1][6] |

Note: The solubility of this compound in DMSO can be affected by the purity and water content of the solvent. Using fresh, anhydrous (hygroscopic) DMSO is highly recommended for achieving maximum solubility.[1][5]

Table 2: Recommended Storage and Stability of this compound

| Form | Storage Temperature | Stability Period | References |

| Solid Powder | -20°C | 3 years | [1][2][4][5] |

| +4°C | 2 years | [2][4][5] | |

| In Solvent (DMSO) | -80°C | 6 months to 1 year | [1][2][4][5] |

| -20°C | 1 month | [1][2][4][5] |

Note: To ensure the stability and efficacy of the stock solution, it is crucial to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[1][5][8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the steps to prepare a concentrated stock solution of this compound, for instance, at 100 mM.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[9]

-

Sterile microcentrifuge tubes or cryogenic vials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Pre-experimental Preparation: Before opening the product vial, allow it to equilibrate to room temperature for at least 60 minutes. This prevents moisture condensation inside the vial, which could affect the stability of the compound. Gently tap the vial to ensure all the powder is at the bottom.[10]

-

Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For small quantities (e.g., <10 mg), it is often more accurate to dissolve the entire contents of the vial to create a stock of known concentration.[11]

-

Calculating Required DMSO Volume: Use the following formula to calculate the volume of DMSO needed to achieve the desired concentration:

Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

Example for preparing a 100 mM stock solution from 5 mg of this compound:

-

Mass = 0.005 g

-

Concentration = 0.1 mol/L

-

Molecular Weight = 345.50 g/mol

-

Volume (L) = 0.005 / (0.1 × 345.50) = 0.0001447 L = 144.7 µL

-

Therefore, add 144.7 µL of DMSO to 5 mg of this compound to get a 100 mM stock solution.

-

-

Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.[12]

-

Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming (up to 80°C) or sonication can be applied to facilitate the process.[3][5] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use sterile tubes or cryogenic vials.[8][10] Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the concentrated DMSO stock solution into an aqueous medium for use in cell culture experiments.

Materials:

-

Concentrated this compound stock solution in DMSO

-

Sterile cell culture medium or phosphate-buffered saline (PBS)

-

Sterile pipette tips and tubes

Procedure:

-

Thawing the Stock Solution: Remove one aliquot of the concentrated this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Dilution: Perform a serial or direct dilution of the stock solution into the appropriate volume of cell culture medium or buffer to reach the final desired working concentration (e.g., 10 µM).[1] It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing, preventing precipitation.[12]

-

Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[8][10] A negative control group treated with the same final concentration of DMSO should always be included in the experiment to account for any solvent effects.[10]

-

Immediate Use: Working solutions in aqueous media should ideally be prepared fresh and used immediately for optimal results.[13]

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution with DMSO.

Diagram 2: Simplified Signaling Pathway of this compound

Caption: this compound inhibits TRADD, blocking apoptosis and promoting autophagy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound (Apt-1) | TRADD inhibitor | 2559703-06-7 | InvivoChem [invivochem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | C19H27N3OS | CID 154824620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. file.selleckchem.com [file.selleckchem.com]

- 11. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]

- 12. lifetein.com [lifetein.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: Jurkat Cell Viability Assay with Apostatin-1

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the viability of Jurkat cells treated with the TRADD inhibitor, Apostatin-1, particularly in the context of apoptosis induced by proteasome inhibitors like Bortezomib (Velcade).

Introduction

Jurkat cells, an immortalized human T-lymphocyte cell line, are a widely used model for studying T-cell signaling, apoptosis, and cancer chemotherapy. Apoptosis, or programmed cell death, is a critical process in normal development and disease. The tumor necrosis factor (TNF) receptor signaling pathway is a key regulator of inflammation and apoptosis. Upon TNF-α binding, TNFR1 recruits the adaptor protein TRADD (TNFRSF1A-associated via death domain), which acts as a scaffold for downstream signaling complexes that can lead to either cell survival or apoptosis.

This compound is a novel small molecule inhibitor that specifically targets the N-terminal domain of TRADD.[1][2] By binding to TRADD, this compound disrupts its interaction with TRAF2 (TNF receptor-associated factor 2), a crucial step in the formation of the pro-apoptotic complex II.[1][2] This inhibition of TRADD function can block the apoptotic cascade.

This application note details the experimental workflow for inducing apoptosis in Jurkat cells with the proteasome inhibitor Bortezomib and demonstrates the cytoprotective effect of this compound. It includes protocols for cell culture, treatment, and assessment of cell viability and caspase-3 activity.

Data Presentation

The following table summarizes representative quantitative data from a Jurkat cell viability experiment. In this experiment, apoptosis was induced with 50 nM Bortezomib for 24 hours. The protective effect of this compound was assessed by co-treating the cells with 10 µM this compound.

| Treatment Group | Concentration | Incubation Time (hours) | Cell Viability (%) | Caspase-3 Activity (Fold Change) |

| Untreated Control | - | 24 | 100 | 1.0 |

| Bortezomib | 50 nM | 24 | 45 | 4.5 |

| This compound | 10 µM | 24 | 98 | 1.1 |

| Bortezomib + this compound | 50 nM + 10 µM | 24 | 85 | 1.5 |

Note: The data presented in this table is representative and intended to illustrate the expected experimental outcome. Actual results may vary.

Experimental Protocols

Jurkat Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining Jurkat, Clone E6-1 (ATCC® TIB-152™).

Materials:

-

Jurkat, Clone E6-1 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

L-Glutamine

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

T-75 cell culture flasks

-

Centrifuge tubes

-

Humidified incubator (37°C, 5% CO₂)

-

Hemocytometer or automated cell counter

Procedure:

-

Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

-

Cell Thawing:

-

Rapidly thaw the cryovial of frozen Jurkat cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 5-7 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cells to a T-75 flask and incubate at 37°C with 5% CO₂.

-

-

Cell Maintenance and Subculturing:

-

Maintain the Jurkat cell culture in suspension in T-75 flasks.

-

Keep the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.

-

To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

Centrifuge the required volume of cell suspension at 150 x g for 5 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium to a density of 1 x 10⁵ cells/mL.

-

Typically, split the culture every 2-3 days.

-

Jurkat Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.

Materials:

-

Jurkat cells in suspension

-

96-well flat-bottom plates

-

Bortezomib (Velcade)

-

This compound

-

Complete growth medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest Jurkat cells in the exponential growth phase.

-

Perform a cell count and adjust the cell suspension to a density of 5 x 10⁵ cells/mL in complete growth medium.

-

Seed 100 µL of the cell suspension (5 x 10⁴ cells) into each well of a 96-well plate.

-

-

Cell Treatment:

-

Prepare stock solutions of Bortezomib and this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the compounds in complete growth medium.

-

Add the appropriate volume of the working solutions to the wells to achieve the final desired concentrations (e.g., 50 nM Bortezomib, 10 µM this compound).

-

Include wells for untreated controls and vehicle controls (medium with the same concentration of DMSO used for the treatments).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C.

-

After the incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

-

-

Caspase-3 Activity Assay (Colorimetric)

This protocol provides a method for quantifying the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Treated and untreated Jurkat cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Following treatment as described in the viability assay protocol, collect the Jurkat cells from each treatment group by centrifugation (e.g., at 600 x g for 5 minutes at 4°C).

-

Wash the cell pellets with ice-cold PBS.

-

Resuspend the cells in 50 µL of chilled cell lysis buffer.

-

Incubate the lysates on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Caspase-3 Assay:

-

Dilute the cell lysates to the same protein concentration in the assay buffer.

-

Add 50 µL of each diluted lysate to the wells of a 96-well plate.

-

Add 50 µL of 2X reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the fold-increase in caspase-3 activity by comparing the absorbance values of the treated samples to the untreated control.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for Jurkat cell viability assay with this compound.

Signaling Pathway of TRADD-Mediated Apoptosis and Inhibition by this compound

References

Apostatin-1 Administration for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apostatin-1 is a novel small molecule inhibitor of TNF Receptor-Associated Death Domain (TRADD). By binding to the N-terminal domain of TRADD, this compound disrupts its interaction with downstream signaling molecules, thereby modulating cellular processes such as apoptosis and autophagy.[1][2] These characteristics make this compound a promising candidate for in vivo investigation in various disease models, particularly those involving inflammation, neurodegeneration, and proteinopathies.[3] This document provides detailed application notes and protocols for the in vivo administration of this compound to support preclinical research.

Data Presentation

In Vivo Dosing and Formulation Summary

The following table summarizes a reported in vivo dose and suggested formulations for this compound. Researchers should optimize the dose and administration route based on the specific animal model and experimental goals.

| Parameter | Details | Reference |

| Animal Model | Mouse model of systemic inflammation | [3] |

| Administration Route | Intraperitoneal (IP) Injection | [3] |

| Dosage | 20 mg/kg (single dose) | [3] |

| Vehicle Formulations (Injectable) | 1. 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O 2. 10% DMSO + 5% Tween 80 + 85% Saline 3. 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 4. DMSO + Corn oil (e.g., 5% DMSO in corn oil) | [2] |

| Vehicle Formulations (Oral) | 1. 0.5% CMC-Na (Carboxymethylcellulose sodium) suspension 2. PEG400 solution 3. 0.25% Tween 80 and 0.5% Carboxymethyl cellulose suspension | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

This protocol describes the preparation of an injectable solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween 80, sterile

-

Sterile ddH₂O or saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in DMSO. For example, to create a 69 mg/mL stock, dissolve 6.9 mg of this compound in 100 µL of fresh, anhydrous DMSO.[2] Vortex until fully dissolved.

-

-

Working Solution Preparation (Example Formulation: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O): [2]

-

For a 1 mL final volume, add 50 µL of the 69 mg/mL this compound stock solution to a sterile microcentrifuge tube.

-

Add 400 µL of PEG300 to the tube and vortex until the solution is clear.

-

Add 50 µL of Tween 80 and vortex until the solution is clear.

-

Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

-

Vortex thoroughly to ensure a homogenous solution.

-

Note: This formulation should be prepared fresh before each use.[2]

-

Protocol 2: Intraperitoneal (IP) Administration in Mice

This protocol provides a step-by-step guide for the IP injection of this compound in mice.

Materials:

-

Prepared this compound injectable solution

-

Mouse restraint device (optional)

-

25-27 gauge needle

-

1 mL syringe

-

70% ethanol or other suitable disinfectant

-

Sterile gauze

Procedure:

-

Animal Restraint:

-

Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.

-

-

Injection Site Identification:

-

Disinfection:

-

Wipe the injection site with 70% ethanol on a sterile gauze pad.[5]

-

-

Injection:

-

Tilt the mouse's head slightly downwards.

-

Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[4][6]

-

Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate improper needle placement.[5]

-

If aspiration is clear, slowly inject the this compound solution. The maximum recommended injection volume is typically 10 mL/kg.[7]

-

-

Post-Injection Monitoring:

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress or adverse reactions.

-

Protocol 3: Preparation of this compound for Oral Gavage

This protocol details the preparation of an oral suspension of this compound.

Materials:

-

This compound powder

-

0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water

-

Sterile conical tubes

-

Vortex mixer or sonicator

Procedure:

-

Vehicle Preparation:

-

Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, add 0.5 g of CMC-Na to 100 mL of water and stir until fully dissolved.

-

-

Suspension Preparation:

-

Weigh the required amount of this compound powder.

-

Add the powder to the desired volume of 0.5% CMC-Na vehicle to achieve the target concentration.

-

Vortex or sonicate the mixture to create a homogenous suspension.

-

Note: This suspension should be continuously mixed or vortexed immediately before each administration to ensure uniform dosing.

-

Protocol 4: Oral Gavage Administration in Mice

This protocol outlines the procedure for administering this compound via oral gavage in mice.

Materials:

-

Prepared this compound oral suspension

-

Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)[8]

-

1 mL syringe

Procedure:

-

Animal Restraint:

-

Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

-

Gavage Needle Insertion:

-

Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.[9]

-

-

Administration:

-

Once the needle is properly positioned in the esophagus/stomach (a pre-measured length from the mouth to the last rib is a good guide), slowly administer the this compound suspension.[10]

-

-

Post-Administration Monitoring:

-

Gently remove the gavage needle and return the mouse to its cage.

-

Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.[11]

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound inhibits the adaptor protein TRADD, which is a key component of the TNF receptor signaling pathway. This inhibition has downstream effects on both apoptosis and autophagy.

Caption: this compound inhibits TRADD, modulating downstream apoptosis and autophagy pathways.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a general workflow for an in vivo efficacy study using this compound.

Caption: A generalized workflow for conducting an in vivo efficacy study with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound (Apt-1) | TRADD inhibitor | 2559703-06-7 | InvivoChem [invivochem.com]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]